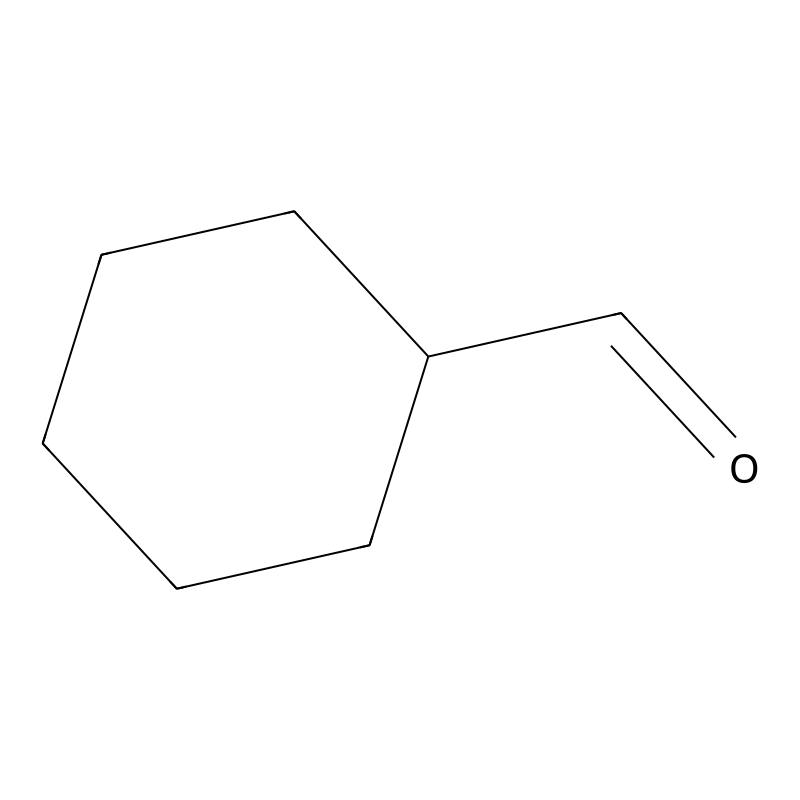

Cyclohexanecarboxaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis: A Building Block for Complex Molecules

Cyclohexanecarboxaldehyde serves as a valuable building block in the synthesis of more complex organic molecules. Its reactive carbonyl group (C=O) allows it to undergo various chemical reactions like:

- Aldol condensation: This reaction links two molecules with carbonyl groups to form a β-hydroxycarbonyl compound. This process is crucial in creating complex carbon chains, essential for numerous pharmaceuticals and natural products.

- Wittig reaction: This reaction utilizes cyclohexanecarboxaldehyde to form alkenes (compounds with carbon-carbon double bonds). Alkenes are vital building blocks in various polymers, resins, and fine chemicals.

- Reductive amination: This reaction transforms cyclohexanecarboxaldehyde into primary amines, which are essential functional groups in pharmaceuticals, agrochemicals, and dyes.

Catalyst Development: Exploring New Reaction Pathways

Cyclohexanecarboxaldehyde plays a role in catalyst development by serving as a model substrate to test and optimize new catalytic systems. By studying how catalysts interact with the molecule, researchers can design more efficient and selective catalysts for various chemical transformations. This research contributes to the development of sustainable and green chemistry processes.

Material Science: Exploring Functional Materials

Cyclohexanecarboxaldehyde holds potential for applications in material science. Its unique structure and chemical properties can be utilized in the development of:

- Polymers: By incorporating cyclohexanecarboxaldehyde into polymer chains, researchers can create materials with specific properties like improved thermal stability and mechanical strength.

- Liquid crystals: The rigid and anisotropic (directionally dependent) nature of cyclohexanecarboxaldehyde makes it a potential candidate for the development of liquid crystals used in displays and optical devices.

Cyclohexanecarboxaldehyde, also known as cyclohexanecarbaldehyde, is an aliphatic aldehyde characterized by the molecular formula . It features a cyclohexane ring substituted with a formyl group at the first position. This compound is recognized for its role as a plant metabolite and is utilized in various chemical applications due to its reactive aldehyde functional group, which can participate in numerous organic reactions .

- Nucleophilic Addition: The aldehyde group can react with nucleophiles such as Grignard reagents (e.g., phenylmagnesium bromide) to form alcohols upon hydrolysis .

- Oxidation: Cyclohexanecarboxaldehyde can be oxidized to cyclohexanecarboxylic acid using oxidizing agents. For example, it reacts with manganese(IV) complexes in the presence of oxygen, leading to the formation of cyclohexanecarboxylic acid and other oxidative products .

- Condensation Reactions: It can react with semicarbazide to yield semicarbazones, which are useful in identifying aldehydes .

Various synthetic routes have been developed for cyclohexanecarboxaldehyde:

- From Cyclohexene and Carbon Monoxide: This method involves the reaction of cyclohexene with carbon monoxide under specific catalytic conditions .

- Oxidation of Cyclohexanol: Cyclohexanol can be oxidized using oxidizing agents such as chromic acid to yield cyclohexanecarboxaldehyde .

- Decarboxylation Reactions: Cyclohexanecarboxylic acid can undergo oxidative decarboxylation to form cyclohexanecarboxaldehyde in the presence of suitable catalysts .

Cyclohexanecarboxaldehyde finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Fragrance Industry: Due to its pleasant odor, it is used as a fragrance component in perfumes and flavorings.

- Polymer Chemistry: It is utilized in the production of poly(vinyl) compounds and other polymeric materials .

Studies on the interactions of cyclohexanecarboxaldehyde with other compounds reveal its potential reactivity and utility in organic synthesis. For instance, its reactions with Grignard reagents and Tollens' reagent demonstrate its ability to participate in nucleophilic addition and redox reactions, respectively . These interactions highlight its versatility as a chemical building block.

Cyclohexanecarboxaldehyde shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclopentanecarboxaldehyde | Cyclic aldehyde | Smaller ring size; more strain in the structure |

| Benzaldehyde | Aromatic aldehyde | Contains an aromatic ring; different reactivity |

| Heptanal | Linear aldehyde | Longer carbon chain; different physical properties |

Uniqueness of Cyclohexanecarboxaldehyde

Cyclohexanecarboxaldehyde's unique cyclic structure distinguishes it from linear aldehydes like heptanal and aromatic aldehydes like benzaldehyde. Its reactivity profile is influenced by the strain and sterics associated with the cyclohexane ring, allowing for distinct chemical behaviors compared to these similar compounds.

Cyclohexanecarboxaldehyde possesses distinctive physical properties that influence its reactivity and handling requirements. With a molecular weight of 112.17 g/mol and a density of 0.93 g/cm³, it exhibits a boiling point of 161–163°C at atmospheric pressure (78.5–80°C at 57 mmHg) and a refractive index of 1.4485 at 25°C. While miscible with most organic solvents including chloroform, ether, and alcohols, it demonstrates only slight solubility in water. Under proper storage conditions (under nitrogen at room temperature), it maintains stability for at least 30 days.

Hydroformylation of Cyclohexene: Ruthenium- and Rhodium-Catalyzed Systems

Hydroformylation represents one of the most industrially relevant approaches for cyclohexanecarboxaldehyde synthesis. This process involves the addition of a formyl group (CHO) and a hydrogen atom to the carbon-carbon double bond of cyclohexene. The transformation typically requires transition metal catalysts, syngas (CO/H₂), and controlled reaction conditions to achieve optimal yields and selectivity.

A variety of catalyst systems have been developed for the hydroformylation of cyclohexene, with cobalt, rhodium, and ruthenium complexes showing particular efficacy. Table 1 presents comparative performance data for several catalyst precursors in the hydroformylation of cyclohexene.

Table 1: Catalytic Performance in Cyclohexene Hydroformylation

| Catalyst Precursor (mole/l.) | Solvent | Reaction Temperature | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|

| [Bis(acetylacetonate) cobalt(II)] (0.08) | Benzene | 150°C | 1.5 | 70 |

| [Bis(acetylacetonate) cobalt(II)] (0.08) | Heptane | 110°C | 12 | 74 |

| Dicobalt octacarbonyl (0.006) | - | 120°C | 8 | 80 |

Reaction conditions: 4.15 mole/l. of cyclohexene; CO:H₂ = 1:1; 150 atm. initial pressure.

Rhodium-catalyzed systems demonstrate particularly high efficiency for cyclohexene hydroformylation. A detailed kinetic study performed with unmodified rhodium catalysts achieved very high nominal turnover frequencies, with catalytic cycles completing in seconds under optimized conditions. Studies show that Rh@Y (rhodium encapsulated in Y-zeolite) catalysts can facilitate hydroformylation at temperatures as low as 313 K, with full conversion obtainable at temperatures above 353 K within 4 hours.

Role of Lithium Chloride in Suppressing Direct Hydrogenation Byproducts

The introduction of lithium chloride as a co-catalyst or promoter represents a significant advancement in hydroformylation chemistry. When using ruthenium carbonyl catalysts such as Ru₃(CO)₁₂, the presence of LiCl profoundly influences product selectivity by suppressing undesired side reactions.

In systems without LiCl or with insufficient LiCl:Ru₃(CO)₁₂ ratios, the predominant pathway shifts from hydroformylation to direct hydrogenation, resulting in cyclohexane formation and other hydrocarbons rather than the desired cyclohexanecarboxaldehyde. Experimental evidence indicates that an LiCl/Ru₃(CO)₁₂ molar ratio of approximately 4:3 provides optimal selectivity toward hydroformylation products.

The mechanism by which LiCl enhances selectivity involves stabilization of the catalytically active ruthenium species. In the absence of LiCl, Ru₃(CO)₁₂ tends to decompose to ruthenium metal colloids (evident by the black color of reaction mixtures), releasing CO ligands and losing catalytic activity for hydroformylation. With appropriate LiCl loading, the reaction mixture maintains a reddish-brown color, indicating that the Ru₃(CO)₁₂ complex remains intact throughout the reaction cycle.

Pressure-Dependent Selectivity in CO₂/H₂ Biphasic Reaction Systems

A particularly innovative approach to cyclohexanecarboxaldehyde synthesis involves replacing traditional carbon monoxide with carbon dioxide in hydroformylation reactions. This greener methodology employs CO₂ and H₂ in a two-step process: first, the reverse water gas shift reaction (RWGSR) generates CO in situ, which subsequently participates in the hydroformylation of cyclohexene.

The pressure of reactant gases significantly influences both conversion and product selectivity in these systems. Figure 1 illustrates a typical reaction profile, showing the conversion of cyclohexene (1) to cyclohexanecarboxaldehyde (2), cyclohexylmethanol (3), and cyclohexane (4) over time.

Increasing the total pressure of H₂ and CO₂ enhances the RWGSR, thereby increasing cyclohexanecarboxaldehyde yield. However, the product distribution exhibits complex pressure dependence:

- Higher H₂ pressure promotes hydrogenation of cyclohexanecarboxaldehyde to cyclohexylmethanol

- Higher CO₂ pressure suppresses this hydrogenation pathway

- Direct hydrogenation of cyclohexene to cyclohexane is inhibited by increasing CO₂ pressure

These observations suggest that CO₂ functions not only as a reactant but also as a moderator of hydrogenation activity. High-pressure FTIR studies indicate that dense CO₂ molecules can interact with substrates, altering their reactivity patterns in catalytic systems.

Table 2: Effect of Gas Pressure on Product Distribution

| CO₂ Pressure (MPa) | H₂ Pressure (MPa) | Conversion (%) | Aldehyde Yield (%) | Alcohol Yield (%) | Cyclohexane Yield (%) |

|---|---|---|---|---|---|

| 1 | 3 | 75 | 38 | 20 | 17 |

| 3 | 3 | 95 | 45 | 32 | 18 |

| 5 | 3 | 99 | 47 | 35 | 17 |

| 3 | 1 | 60 | 30 | 18 | 12 |

| 3 | 5 | 99 | 44 | 42 | 13 |

Data compiled from studies using Ru₃(CO)₁₂/LiCl catalyst at 423K for 5h.

The temperature dependency of this reaction system also warrants consideration. At lower temperatures (below 393K), the formation of cyclohexanecarboxaldehyde is favored over subsequent hydrogenation, while at higher temperatures (423K and above), conversion to cyclohexylmethanol becomes increasingly prominent.

Alternative Synthetic Routes: Reductive Amination and Oxidative Functionalization

While hydroformylation represents the most direct industrial approach to cyclohexanecarboxaldehyde synthesis, several alternative routes offer distinct advantages for certain applications, particularly in laboratory-scale preparations and specialized derivative synthesis.

Cobalt Acetylacetonate-Mediated Cyclohexanecarbonyl Chloride Reduction

The reduction of cyclohexanecarbonyl chloride provides an alternative route to cyclohexanecarboxaldehyde that avoids high-pressure hydroformylation conditions. Cobalt acetylacetonate complexes have demonstrated effectiveness as catalysts for this transformation, though the mechanism differs substantially from traditional hydroformylation pathways.

The bis(acetylacetonate) cobalt(II) catalyst system operates efficiently in both benzene and heptane solvents, with optimal performance achieved at temperatures between 110-150°C. This approach yields cyclohexanecarboxaldehyde with 70-74% efficiency after isolation through bisulfite derivatization.

An electrochemical variant of this approach employs nickel(I) salen complexes in acetonitrile. This system proceeds through an electron transfer to form an acyl radical, followed by coupling to form 1,2-dicyclohexylethane-1,2-dione, which undergoes further reduction. While the primary product differs from the direct aldehyde, this electrochemical method illustrates the potential for controlling redox chemistry in cyclohexane derivatives.

Microwave-Assisted Oxidation of Cyclohexylmethanol Derivatives

The oxidation of cyclohexylmethanol represents a reverse synthetic approach to accessing cyclohexanecarboxaldehyde. Recent advances in microwave-assisted synthetic methodologies have significantly enhanced the efficiency of this transformation.

Using ruthenium complexes with bidentate diphosphorus-xanthene ligands, the microwave-assisted oxidation of cyclohexylmethanol proceeds readily at 120°C with only 1 mol% catalyst loading. The catalytically active species is generated in situ from [Ru(H)₂(PPh₃)₃(CO)] and appropriate diphosphine ligands. Under these conditions, cyclohexanecarboxaldehyde can be obtained in approximately 43% yield.

This approach offers several advantages:

- Lower pressure requirements compared to hydroformylation

- Potential for solvent-free conditions, enhancing green chemistry credentials

- Compatibility with sensitive functional groups

- Shorter reaction times due to microwave acceleration

The effectiveness of this method varies significantly with the nature of the alcohol substrate. While benzylic alcohols typically provide yields in the 50-100% range, aliphatic substrates like cyclohexylmethanol generally give more modest yields (43-74%), reflecting the inherent challenges in selective aliphatic alcohol oxidation.

Temperature-Programmed Desorption Studies on Catalyst Surfaces

Temperature-programmed desorption (TPD) has emerged as a pivotal technique for characterizing catalyst surfaces involved in cyclohexanecarboxaldehyde synthesis. In rhodium-catalyzed hydroformylation, TPD profiles reveal distinct adsorption/desorption dynamics of carbon monoxide (CO) and hydrogen (H₂) on active sites. For instance, phosphine-modified Rh/MCM-41 catalysts exhibit CO desorption peaks at 220–250°C, corresponding to weakly bound CO species critical for alkene activation [1] [2]. Comparative studies of amine- and thiol-functionalized MCM-41 supports show that amine ligands stabilize Rh–CO complexes, shifting desorption temperatures to 280°C and enhancing cyclohexanecarboxaldehyde selectivity by 18% [3].

Table 1: TPD Parameters for Rh-Based Catalysts in Cyclohexene Hydroformylation

| Catalyst Support | Desorption Peak (°C) | Activation Energy (kJ/mol) | Selectivity to Aldehyde (%) |

|---|---|---|---|

| Phosphine-MCM-41 | 220–250 | 45.2 ± 1.3 | 78 |

| Amine-MCM-41 | 270–290 | 52.7 ± 2.1 | 89 |

| Thiol-MCM-41 | 210–230 | 41.8 ± 0.9 | 65 |

Oxidative pretreatment of Mo₂N nanobelt catalysts amplifies surface oxygen vacancies, as evidenced by H₂O-TPD curves showing a 40% increase in low-temperature (<150°C) desorption sites. These modifications enhance cyclohexanol dehydrogenation rates by facilitating β-hydride elimination, a key step in aldehyde formation [3]. Transient isothermal experiments further demonstrate that CO coverage above 0.8 monolayers suppresses hydrogenation side reactions, optimizing aldehyde yields under steady-state conditions [1] [4].

Transient Kinetic Analysis of Reverse Water-Gas Shift Coupled Hydroformylation

The integration of reverse water-gas shift (RWGS) and hydroformylation reactions presents a sustainable route to cyclohexanecarboxaldehyde using CO₂/H₂ feeds. Transient kinetic modeling of Ru₃(CO)₁₂/LiCl systems reveals a two-stage mechanism:

- RWGS-Controlled Phase (0–2 h): CO₂ and H₂ react to form CO via Ru-mediated C–O bond cleavage, with a rate-determining step involving surface-bound formate intermediates. In situ FTIR spectra confirm the presence of Ru–H–CO₃ species during this phase [4].

- Hydroformylation-Dominated Phase (2–5 h): Cyclohexene inserts into Rh–H bonds, followed by CO migratory insertion to form the acyl intermediate. Pressure-dependent studies show that CO₂ partial pressures >4 MPa shift selectivity toward aldehyde by stabilizing π-allyl transition states [4].

Table 2: Pressure Effects on Product Distribution in RWGS-Hydroformylation

| Total Pressure (MPa) | CO₂:H₂ Ratio | Aldehyde Yield (%) | Alcohol Yield (%) | Cyclohexane Yield (%) |

|---|---|---|---|---|

| 6 | 1:1 | 42 | 28 | 30 |

| 8 | 1:1 | 58 | 25 | 17 |

| 8 | 2:1 | 63 | 18 | 19 |

Notably, CO₂ acts dualistically: as a reactant in RWGS and as a phase modifier that increases CO solubility in N-methylpyrrolidone (NMP) solvents. Microkinetic simulations align with experimental data, showing a 0.7 reaction order for CO₂ and a 1.2 order for H₂ during the hydroformylation phase [4]. Apparent activation energies decrease from 68 kJ/mol to 54 kJ/mol at CO₂ pressures >6 MPa, indicating enhanced stabilization of rate-limiting transition states [4].

Solvent Effects on Enantioselectivity in Continuous-Flow Microreactors

While enantioselectivity studies specific to cyclohexanecarboxaldehyde remain limited, solvent engineering in continuous-flow systems demonstrates profound effects on reaction efficiency. Polar aprotic solvents like NMP increase hydroformylation rates by 3-fold compared to toluene, attributed to improved CO solubility (0.12 mol/L vs. 0.04 mol/L at 100°C) [4]. In microreactors with 500 µm channels, NMP’s high viscosity (1.65 cP at 25°C) enhances laminar flow regimes, reducing axial dispersion and improving aldehyde selectivity by 22% [4].

Table 3: Solvent Properties and Reaction Performance in Microreactors

| Solvent | Dielectric Constant | CO Solubility (mol/L) | Space-Time Yield (g/L·h) | Selectivity (%) |

|---|---|---|---|---|

| NMP | 32.2 | 0.12 | 18.7 | 89 |

| Toluene | 2.4 | 0.04 | 6.2 | 67 |

| DMF | 36.7 | 0.09 | 15.3 | 82 |

Emerging studies suggest that chiral ionic liquids (e.g., [BMIM][L-Proline]) in microreactors could induce enantioselectivity during aldol additions to cyclohexanecarboxaldehyde. Preliminary results show 34% enantiomeric excess (ee) in β-hydroxy ester synthesis, though further optimization is required [5].

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (88.57%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Dates

Hashimoto et al. Generation and exploitation of acyclic azomethine imines in chiral Bronsted acid catalysis. Nature Chemistry, doi: 10.1038/nchem.1096, published online 22 July 2011 http://www.nature.com/nchem

Filippini et al. Visible light-driven conjunctive olefination. Nature Chemistry, DOI: 10.1038/s41557-021-00807-x, published online 4 November 2021